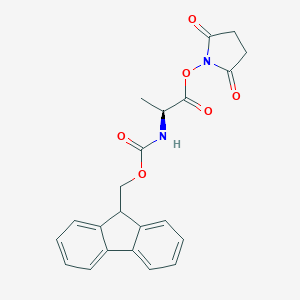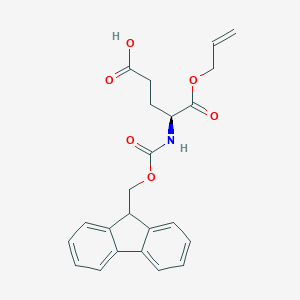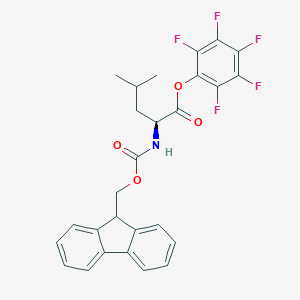
Fmoc-アラニン-OSu
概要
説明
Fmoc-Ala-OSu is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids with a methyl group as the side chain .
Synthesis Analysis
Fmoc-Ala-OSu is synthesized using standard Fmoc chemistry . The reagent Fmoc-OSu is the source of Fmoc-β-Ala-OH, following a mechanism that involves many deprotonation and elimination steps and a Lossen-type rearrangement as key sequence .Molecular Structure Analysis
The molecular formula of Fmoc-Ala-OSu is C22H20N2O6 . It has a molecular weight of 408.4 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) (2S)-2- (9H-fluoren-9-ylmethoxycarbonylamino)propanoate .Chemical Reactions Analysis
The reagent Fmoc-OSu is the source of Fmoc-β-Ala-OH, following a mechanism that involved many deprotonation and elimination steps and a Lossen-type rearrangement as key sequence .Physical And Chemical Properties Analysis
Fmoc-Ala-OSu has a molecular weight of 408.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 7 . The exact mass is 408.13213636 g/mol .科学的研究の応用
Fmoc-アラニン-OSuの用途に関する包括的な分析
ペプチドミメティック合成: this compoundは、ペプチドの構造を模倣する分子であるペプチドミメティックの合成に使用されます。 これらの化合物は、神経伝達に重要な役割を果たし、さまざまな神経障害の潜在的な治療標的となる神経ペプチドの開発において重要です .
固相ペプチド合成 (SPPS): この化合物は、ペプチドが成長中の鎖にアミノ酸を逐次的に付加することによって合成される方法であるSPPSにおける定番です。 This compoundは、酸に安定で、他の保護基の存在下で選択的に除去できるFmoc保護基を提供します .
神経ペプチド研究: 神経ペプチド研究では、this compoundは、ペプチド-受容体相互作用、ペプチド安定性、および薬物候補としての可能性を研究するために使用できるペプチドの合成に役立ちます。
アジドアミノ酸合成: This compoundは、医薬品化学と創薬における生体接合とクリック化学の用途に使用されるアジドアミノ酸の合成に関与しています .
作用機序
Target of Action
The primary target of Fmoc-Ala-OSu is the amine group of amino acids and peptides . The role of Fmoc-Ala-OSu is to serve as a protecting group for these amines during peptide synthesis .
Mode of Action
Fmoc-Ala-OSu interacts with its targets (amines) through a process known as Fmoc protection . This involves the reaction of the amine with Fmoc-Ala-OSu, leading to the formation of a carbamate . This carbamate serves as a protective group that shields the amine from unwanted reactions during peptide synthesis .
Biochemical Pathways
The key biochemical pathway involved in the action of Fmoc-Ala-OSu is the formation of Fmoc-beta-Ala-OH . This process involves several deprotonation and elimination steps, and a Lossen-type rearrangement as a key sequence . The Fmoc-beta-Ala-OH impurity was found in a variety of reactions in which Fmoc-OSu was applied .
Result of Action
The result of Fmoc-Ala-OSu’s action is the formation of a protected amine , which can then be used in subsequent steps of peptide synthesis . The Fmoc group can be removed rapidly by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Action Environment
The action of Fmoc-Ala-OSu is influenced by several environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of Fmoc-Ala-OSu in peptide synthesis .
Safety and Hazards
将来の方向性
Fmoc protected single amino acids have attracted great interest owing to their ease of synthesis and applications as functional materials . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . They are also valuable intermediates for the solid-phase synthesis of combinatorial libraries .
生化学分析
Biochemical Properties
Fmoc-Ala-OSu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, primarily through the formation of peptide bonds. The succinimidyl ester group of Fmoc-Ala-OSu reacts with the amino groups of amino acids or peptides, forming stable amide bonds. This reaction is catalyzed by coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) . The Fmoc group is then removed using a base like piperidine, allowing the peptide synthesis to proceed .
Cellular Effects
Fmoc-Ala-OSu influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by facilitating the assembly of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using Fmoc-Ala-OSu can act as signaling molecules, influencing pathways such as the mitogen-activated protein kinase (MAPK) pathway . Additionally, these peptides can regulate gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Fmoc-Ala-OSu involves its interaction with amino groups to form peptide bonds. The succinimidyl ester group of Fmoc-Ala-OSu reacts with the amino group of an amino acid or peptide, forming a stable amide bond . This reaction is facilitated by coupling agents, which activate the carboxyl group of the amino acid, making it more reactive . The Fmoc group is then removed using a base, typically piperidine, which cleaves the Fmoc group without affecting the peptide bond . This stepwise process allows for the sequential addition of amino acids, enabling the synthesis of complex peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Ala-OSu can change over time due to its stability and degradation properties. Fmoc-Ala-OSu is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of Fmoc-alanine and succinimide . This degradation can affect the efficiency of peptide synthesis, as the hydrolyzed product cannot participate in the coupling reaction . Long-term studies have shown that Fmoc-Ala-OSu can maintain its activity for several months when stored properly, but its reactivity decreases over time due to gradual hydrolysis .
Dosage Effects in Animal Models
The effects of Fmoc-Ala-OSu in animal models vary with different dosages. At low doses, Fmoc-Ala-OSu is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects such as inflammation and tissue damage due to the reactive nature of the succinimidyl ester group . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity . These findings highlight the importance of optimizing the dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
Fmoc-Ala-OSu is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds . The Fmoc group is removed by bases like piperidine, which cleaves the Fmoc group and releases the free amino group of the peptide . This process is essential for the stepwise assembly of peptides, allowing for the precise control of peptide length and sequence .
Transport and Distribution
Within cells and tissues, Fmoc-Ala-OSu is transported and distributed primarily through passive diffusion due to its small size and hydrophobic nature . It can also interact with transport proteins that facilitate its movement across cell membranes . Once inside the cell, Fmoc-Ala-OSu localizes to the cytoplasm, where it participates in peptide synthesis . Its distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
Fmoc-Ala-OSu is primarily localized in the cytoplasm, where it exerts its effects on peptide synthesis . It does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . The peptides synthesized using Fmoc-Ala-OSu can be targeted to various subcellular locations depending on their sequence and structure . This localization is crucial for the function of these peptides, as it determines their interaction with other cellular components and their role in cellular processes .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBMNXOJLBTQHV-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546325 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73724-40-0 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-](/img/structure/B557485.png)
![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)




